4-Chloro-2-methyl-1H-indole
Overview
Description
4-Chloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound has a molecular formula of C9H8ClN and is characterized by a chlorine atom at the fourth position and a methyl group at the second position of the indole ring .
Mechanism of Action
Target of Action
4-Chloro-2-methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various changes in cellular function.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Given the broad biological activities of indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
4-Chloro-2-methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . These interactions can lead to enzyme inhibition or activation, affecting the metabolic pathways of other compounds. Additionally, this compound may bind to specific receptors, modulating signaling pathways and cellular responses.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of transcription factors, leading to changes in gene expression . This can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, this compound may affect cellular metabolism by interacting with metabolic enzymes and altering metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to specific proteins, such as enzymes or receptors, leading to conformational changes and subsequent biological effects . For instance, this compound may inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo degradation under certain conditions, leading to the formation of metabolites with different biological activities . The stability of this compound in various experimental conditions is crucial for understanding its long-term effects on cellular function. In vitro and in vivo studies have provided insights into the temporal changes in its biological activity and potential degradation products.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects, where a specific dosage range produces optimal biological activity without causing significant toxicity. Exceeding this threshold can result in adverse effects, such as organ damage or altered physiological functions. Understanding the dosage-response relationship is essential for determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound. Additionally, its interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially impacting cellular functions and physiological processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for understanding its biological effects. It can interact with specific transporters or binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound in different cellular compartments can influence its activity and function. For instance, its presence in the nucleus may affect gene expression, while its accumulation in the cytoplasm could modulate metabolic processes.
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism. Alternatively, it could be targeted to the endoplasmic reticulum, affecting protein synthesis and folding. Understanding its subcellular localization provides insights into its specific biological roles and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1H-indole can be achieved through various methods. One common approach involves the reaction of 4-chloroaniline with acetone in the presence of a strong acid, followed by cyclization to form the indole ring . Another method includes the Bartoli indole synthesis, which involves the reaction of a nitroarene with vinyl Grignard reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert the compound into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, oxindoles, and indoline derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-methyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1H-indole: Lacks the methyl group at the second position.
2-Methyl-1H-indole: Lacks the chlorine atom at the fourth position.
4-Bromo-2-methyl-1H-indole: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-Chloro-2-methyl-1H-indole is unique due to the presence of both a chlorine atom and a methyl group on the indole ring, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties compared to other indole derivatives .
Properties
IUPAC Name |
4-chloro-2-methyl-1H-indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFKJCJIJXBWED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618342 | |
Record name | 4-Chloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6127-16-8 | |
Record name | 4-Chloro-2-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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